Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate
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Overview
Description
Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is known for its diverse biological activities and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate typically involves the reaction of appropriate thiazole derivatives with chlorinating agents. One common method includes the chlorination of 2-(methylthio)thiazole-5-carboxylic acid followed by esterification to form the methyl ester . The reaction conditions often involve the use of solvents like ethanol and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, including continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques like crystallization and chromatography is also common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thioether.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the chlorine and methylthio positions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used under mild conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential use in drug development, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of agrochemicals and dyes
Mechanism of Action
The mechanism of action of methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate involves its interaction with various molecular targets. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its antimicrobial and anticancer effects. The exact pathways and molecular targets are still under investigation, but it is known to affect the synthesis of essential biomolecules and disrupt cellular homeostasis .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-chloro-4-thiazolecarboxylate
- 2,4-Disubstituted thiazoles
- Thiazole derivatives with varying substituents at the 2 and 4 positions
Uniqueness
Methyl 4-chloro-2-(methylthio)thiazole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chloro and methylthio group on the thiazole ring makes it particularly effective in certain reactions and applications compared to other thiazole derivatives .
Properties
IUPAC Name |
methyl 4-chloro-2-methylsulfanyl-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO2S2/c1-10-5(9)3-4(7)8-6(11-2)12-3/h1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKYYAYRVGGMEOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(S1)SC)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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